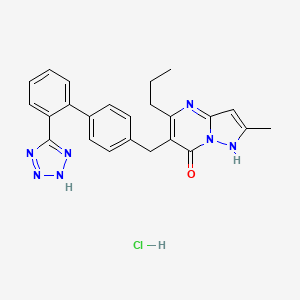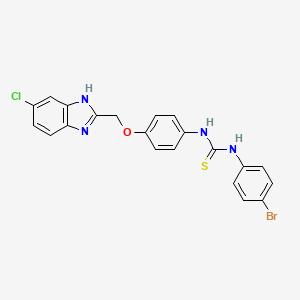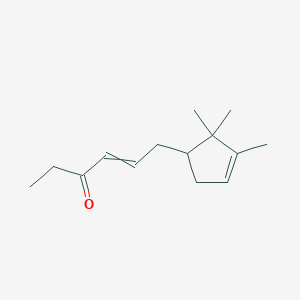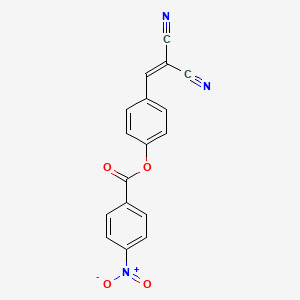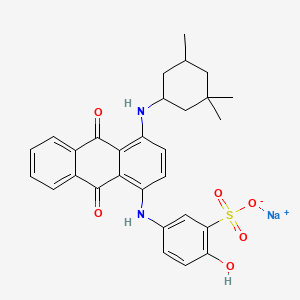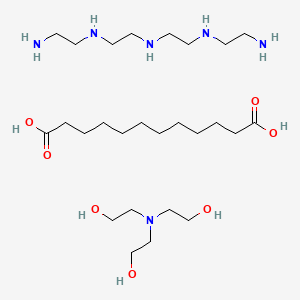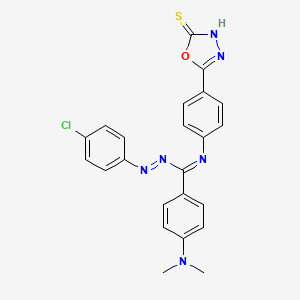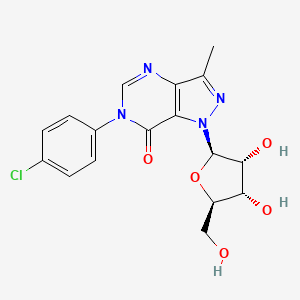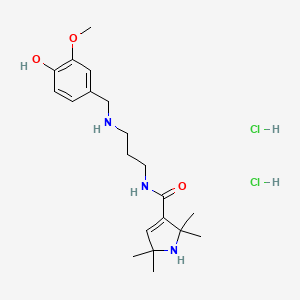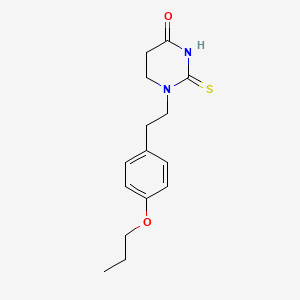
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a propoxyphenyl ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and subsequent functionalization to introduce the propoxyphenyl ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.
Substitution: The propoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Halogenated or nitrated derivatives of the propoxyphenyl group.
科学研究应用
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thioxo group can form strong interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
属性
CAS 编号 |
88655-29-2 |
|---|---|
分子式 |
C15H20N2O2S |
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-[2-(4-propoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-2-11-19-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)20/h3-6H,2,7-11H2,1H3,(H,16,18,20) |
InChI 键 |
CMPCDBNOBSATKY-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



